2-Bromododecane chemical properties and structure
2-Bromododecane chemical properties and structure
An In-Depth Technical Guide to 2-Bromododecane: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromododecane (CAS No: 13187-99-0), a significant secondary alkyl halide. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the molecule's core chemical properties, structural nuances, reactivity, and practical applications, grounded in established scientific principles and methodologies.
Molecular Structure and Stereochemistry
From a nomenclature standpoint, 2-bromododecane is systematically named according to IUPAC rules, indicating a twelve-carbon alkane backbone (dodecane) with a bromine atom substituted at the second carbon position.[1] This specific placement distinguishes it from its primary isomer, 1-bromododecane.[1] The chemical formula for 2-bromododecane is C₁₂H₂₅Br.[2]
A critical feature of 2-bromododecane's structure is the presence of a chiral center at the second carbon atom, the point of attachment for the bromine. This carbon is bonded to four distinct groups: a methyl group, a decyl group, a hydrogen atom, and a bromine atom. Consequently, 2-bromododecane can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-bromododecane and (S)-2-bromododecane.[1][3] Commercially available 2-bromododecane is typically a racemic mixture of these two enantiomers.[4]
The three-dimensional arrangement of these enantiomers is crucial in stereoselective synthesis and in understanding its interactions in chiral environments, a key consideration in drug development.
Physicochemical Properties
The physical and chemical properties of 2-bromododecane are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 13187-99-0 | [5][6][7] |
| Molecular Formula | C₁₂H₂₅Br | [5][6][8] |
| Molecular Weight | 249.23 g/mol | [6][7][8] |
| Appearance | Colorless liquid | [9] |
| Melting Point | -96 °C (lit.) | [5][6][7] |
| Boiling Point | 130 °C at 6 mmHg (lit.) | [5][6][7] |
| Density | 1.02 - 1.037 g/mL at 25 °C (lit.) | [5][6][7] |
| Refractive Index (n20/D) | 1.4555 - 1.456 (lit.) | [5][6][7] |
| Vapor Pressure | 0.29 psi (20 °C) | [5][6] |
| Flash Point | 83.8 °C - 113 °C (closed cup) | [4][5][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[10][11] |
Synthesis of 2-Bromododecane
The synthesis of 2-bromododecane is primarily achieved through two well-established methods in organic chemistry, starting from either 2-dodecanol or dodecane. The choice of method depends on the desired purity, scale, and available starting materials.
Nucleophilic Substitution of 2-Dodecanol
This is the more common and regioselective method for preparing 2-bromododecane. It involves the conversion of the hydroxyl group of 2-dodecanol into a good leaving group, followed by nucleophilic attack by a bromide ion.
-
Using Phosphorus Tribromide (PBr₃): In this Sₙ2 reaction, the hydroxyl group of 2-dodecanol is replaced by a bromine atom.[12] The reaction proceeds with an inversion of stereochemistry if a chiral starting alcohol is used.
-
Using Hydrobromic Acid (HBr): This method involves treating 2-dodecanol with hydrobromic acid, often with a strong acid catalyst like sulfuric acid.[12]
Free Radical Bromination of Dodecane
This method involves the reaction of dodecane with bromine in the presence of ultraviolet (UV) light or a radical initiator.[12] The reaction proceeds via a free radical chain mechanism. However, this method is less selective and typically yields a mixture of brominated isomers, as hydrogen abstraction can occur at any carbon along the dodecane chain.[12] The secondary positions are favored over the primary positions due to the greater stability of secondary radicals.[12]
Experimental Protocol: Synthesis of an Alkyl Bromide from an Alcohol
The following is a representative protocol for the synthesis of a primary alkyl bromide (1-bromododecane) from the corresponding alcohol, which can be adapted for the synthesis of 2-bromododecane from 2-dodecanol.
Materials:
-
1-Dodecanol
-
Concentrated Sulfuric Acid
-
48% Hydrobromic Acid
-
5% Sodium Carbonate solution (or other dilute alkali)
-
50% Ethanol
-
Anhydrous Sodium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-dodecanol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
After the addition is complete, continue stirring for 15-20 minutes.
-
Slowly add 48% hydrobromic acid to the mixture.
-
Heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add ice-cold water and separate the lower aqueous layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.[13]
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the more polar alcohol and the appearance of the less polar alkyl bromide.[13]
Reactivity and Mechanistic Pathways
As a secondary alkyl halide, 2-bromododecane can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is determined by several factors: the nature of the nucleophile/base, the solvent, and the temperature.[12][14]
Factors influencing the reaction mechanism of 2-bromododecane.
Nucleophilic Substitution (Sₙ1/Sₙ2)
-
Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles in polar aprotic solvents. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[14]
-
Sₙ1 Mechanism: Favored by weak nucleophiles in polar protic solvents. This is a two-step process involving the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products.[14]
Elimination Reactions (E1/E2)
-
E2 Mechanism: Favored by strong, bulky bases. This is a one-step, concerted reaction where the base removes a proton from a β-carbon while the bromide leaving group departs simultaneously.[14] This typically leads to the more substituted alkene (Zaitsev's rule), though a bulky base can favor the less substituted alkene (Hofmann product).
-
E1 Mechanism: Competes with the Sₙ1 reaction and is favored by weak bases and higher temperatures. It proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and characterization of 2-bromododecane.
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromododecane is characterized by the following absorptions:
-
C-H stretching (alkane): Strong absorptions just below 3000 cm⁻¹.
-
C-H bending (alkane): Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 690-515 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the carbon bearing the bromine (C2) is expected to appear as a multiplet in the range of 3.5-4.5 ppm due to the deshielding effect of the electronegative bromine atom. The terminal methyl group (C1) will appear as a doublet upfield, coupled to the C2 proton. The protons of the long alkyl chain will appear as a complex multiplet in the upfield region, typically between 1.2-1.8 ppm, with the terminal methyl group of the decyl chain appearing as a triplet around 0.9 ppm.
-
¹³C NMR: The carbon atom attached to the bromine (C2) will be significantly downfield shifted compared to other secondary carbons in the chain, typically appearing in the range of 50-60 ppm. The other carbons of the dodecyl chain will appear in the typical aliphatic region (10-40 ppm).
Mass Spectrometry (MS)
The mass spectrum of 2-bromododecane will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[9] This results in two peaks of roughly equal intensity separated by 2 m/z units (M⁺ and M+2). Common fragmentation patterns for alkyl halides include the loss of the bromine atom and cleavage of the C-C bonds in the alkyl chain. The base peak is often a C₄H₉⁺ fragment at m/z 57.[15]
Applications in Research and Synthesis
2-Bromododecane serves as a valuable intermediate and substrate in various scientific applications:
-
Organic Synthesis: It is used as an alkylating agent to introduce the dodecyl group into other molecules.
-
Microbiological Research: It has been used as a growth substrate to study the fatty acid composition of cellular lipids in certain bacteria, such as Rhodococcus rhodochrous.[4][5]
-
Toxicology Studies: It has been utilized in in-vitro assays to determine the acute toxicity of halogenated alkanes.[4][5]
-
Anesthetic Research: Brominated dodecane derivatives have been synthesized and studied as potent general anesthetics.[16]
Safety and Handling
2-Bromododecane is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][15]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][17] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It is incompatible with strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]
Conclusion
2-Bromododecane is a versatile secondary alkyl halide with a rich chemistry defined by its chiral center and its susceptibility to both substitution and elimination reactions. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe use in both academic research and industrial applications, from fundamental organic synthesis to the development of new pharmaceutical agents.
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